Pyrido[2,3-B][1,4]oxazepine
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Overview
Description
Pyrido[2,3-B][1,4]oxazepine is a heterocyclic compound that belongs to the class of seven-membered rings containing nitrogen and oxygen atomsThis compound derivatives are known for their role as inhibitors of apoptosis proteins (IAPs), making them valuable in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-B][1,4]oxazepine can be achieved through various methods. One efficient method involves the Friedel-Crafts cyclization of 2-phenoxypyridin-3-amines with aromatic acids . The key steps include:
Preparation of Precursors: 2-chloro-3-nitropyridine is treated with phenols in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield substituted 3-nitropyridines.
Reduction of Nitro Groups: The nitro groups in the substituted 3-nitropyridines are reduced using hydrogen in the presence of palladium on carbon (Pd/C) or iron powder with ammonium chloride (NH₄Cl) in ethanol-water mixtures.
Cyclization: The resulting amines undergo Friedel-Crafts cyclization with aromatic acids using reagents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form this compound derivatives.
Industrial Production Methods
Industrial production of this compound derivatives typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-B][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the functional groups on the this compound scaffold.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the this compound ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Pyrido[2,3-B][1,4]oxazepine derivatives have a wide range of scientific research applications:
Chemistry: These compounds serve as valuable intermediates in the synthesis of complex molecules and as building blocks for drug discovery.
Industry: this compound derivatives are utilized in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.
Mechanism of Action
The mechanism of action of pyrido[2,3-B][1,4]oxazepine derivatives involves their interaction with molecular targets such as inhibitors of apoptosis proteins (IAPs). By binding to IAPs, these compounds prevent the inhibition of caspases, leading to the induction of apoptosis in cancer cells . This mechanism makes them valuable in cancer therapy, as they can sensitize cancer cells to apoptotic signals.
Comparison with Similar Compounds
Pyrido[2,3-B][1,4]oxazepine derivatives can be compared with other seven-membered heterocycles, such as:
Azepines: Contain a nitrogen atom in the ring and exhibit different biological activities.
Benzodiazepines: Known for their use in treating anxiety and insomnia.
Thiazepines: Contain sulfur and nitrogen atoms and have applications in medicinal chemistry.
Dithiazepines: Contain two sulfur atoms and are studied for their unique pharmacological properties.
This compound stands out due to its specific interaction with IAPs and its potential in cancer therapy, making it a unique and valuable compound in medicinal chemistry.
Properties
CAS No. |
296784-27-5 |
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Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
pyrido[2,3-b][1,4]oxazepine |
InChI |
InChI=1S/C8H6N2O/c1-3-7-8(10-4-1)11-6-2-5-9-7/h1-6H |
InChI Key |
YIOBXTCJTWWMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC=CC=N2 |
Origin of Product |
United States |
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